molecular formula C15H11N3O3S2 B2887109 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide CAS No. 110226-92-1

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide

Cat. No.: B2887109
CAS No.: 110226-92-1
M. Wt: 345.39
InChI Key: SGZFOQLOTCFZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide is a novel small molecule belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles and have garnered significant research interest for their anti-tumor properties . These compounds are frequently investigated as core scaffolds for developing new anticancer agents, with some derivatives demonstrating potent and selective inhibitory effects on the proliferation of various human cancer cell lines, including lung, breast, and colon cancers . The anti-tumor activity is often linked to the ability of these compounds to act on multiple fronts; certain benzothiazole derivatives not only inhibit cancer cell proliferation but also exhibit anti-inflammatory effects by reducing the secretion of key cytokines like IL-6 and TNF-α, which play a critical role in the tumor microenvironment . Mechanistic studies suggest that bioactive benzothiazole compounds can induce apoptosis (programmed cell death), arrest the cell cycle, and hinder cancer cell migration . Furthermore, specific derivatives have been shown to inhibit crucial signaling pathways such as AKT and ERK, which are vital for tumor cell survival and growth . The structural motif of a 2-(methylthio)benzothiazole core, similar to this compound, has also been identified in molecules designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling axis, a key target in oncology drug discovery . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-6-5-10(8-13(12)23-15)16-14(19)9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFOQLOTCFZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-mercaptobenzenethiol

A validated approach employs 2-amino-5-nitrobenzenethiol (1) as the starting material. Treatment with methyl iodide in alkaline medium introduces the methylthio group via nucleophilic substitution:

$$
\text{(1) } \text{C}6\text{H}4\text{(NO}2\text{)S-2-NH}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}6\text{H}3\text{(NO}2\text{)(SMe)-2-NH}_2 + \text{KI}
$$

Subsequent Hoffman-Löffler cyclization under acidic conditions (H2SO4, 120°C) forms the benzothiazole nucleus.

Alternative Pathway via Thiourea Intermediate

As per Scheme 12 in, p-substituted aniline (2) reacts with ammonium thiocyanate and bromine to generate 2-aminobenzothiazole derivatives:

$$
\text{(2) } \text{Ar-NH}2 + \text{NH}4\text{SCN} \xrightarrow{\text{Br}2, \text{HCl}} \text{Ar-NH-C(S)-NH}2 \xrightarrow{\Delta} \text{Benzothiazole scaffold}
$$

Methylation at the sulfur position is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate.

Preparation of 3-Nitrobenzoyl Chloride

Nitration of Benzoyl Chloride

Direct nitration of benzoyl chloride with fuming HNO3/H2SO4 at 0–5°C produces regioselective meta-substitution:

$$
\text{PhCOCl} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{3-NO}2\text{C}6\text{H}4\text{COCl} + \text{H}_2\text{O}
$$

Patent-Based Optimization (US8586792B2)

As disclosed in, 4-iodo-3-nitrobenzoic acid undergoes esterification with trimethyl orthoacetate followed by ammonolysis:

Step Reagents/Conditions Intermediate Yield (%) Purity (HPLC)
1 Trimethyl orthoacetate, reflux Methyl ester 99 97.5
2 NH3(g), MeOH, -15°C 3-Nitrobenzamide 95 98.0

Amide Coupling Strategies

Schotten-Baumann Reaction

The benzothiazole amine (3) reacts with 3-nitrobenzoyl chloride (4) in biphasic conditions (NaOH/H2O-CH2Cl2):

$$
\text{(3) } \text{Btz-NH}2 + \text{(4) } \text{3-NO}2\text{C}6\text{H}4\text{COCl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Target Compound} + \text{NaCl}
$$

T3P®-Mediated Coupling

Propylphosphonic anhydride (T3P) enhances amidation efficiency under mild conditions (0–25°C):

Parameter Value
Solvent DMF
Temperature (°C) 25
Reaction Time (h) 4
Yield (%) 82–89

Purification and Characterization

Crystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v) achieves >99% purity
  • Recrystallization Yield : 80.2% with 99.8% HPLC purity

Spectroscopic Validation

1H NMR (DMSO-d6) :

  • δ 8.70 (d, Ar-H, benzothiazole)
  • δ 8.24 (d, Ar-H, nitrobenzamide)
  • δ 3.21 (s, SMe)

13C NMR :

  • 165.19 ppm (amide carbonyl)
  • 153.15 ppm (benzothiazole C2)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Schotten-Baumann Scalability, low cost Requires strict pH control 70–78
T3P® Coupling High efficiency, mild conditions Higher reagent cost 82–89
Patent-Based Optimized for industrial production Multi-step purification 80–85

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
Target Compound Not reported in evidence Not reported in evidence Not reported in evidence
7q Aromatic protons: 7.53–8.18 Carbonyl: 165.11; aromatic carbons: 112–151 472.7853 (M-H⁺)
7g Pyridinyl protons: 8.89; NH: 11.20 Chloroacetamide: 39.43; pyridinyl: 140.30 393.0247 (M-H⁺)

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound, identified by the CAS number 110226-92-1, exhibits potential applications in various fields, particularly in medicinal chemistry due to its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N3O3S2. Its structure consists of a benzothiazole ring modified with a methylthio group and a nitrobenzamide moiety, contributing to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H13N3O3S2
Molecular Weight341.41 g/mol
Melting PointVaries based on purity
SolubilitySoluble in organic solvents

This compound interacts with various biological targets, modulating multiple biochemical pathways. The compound is believed to affect the arachidonic acid pathway, potentially inhibiting the biosynthesis of prostaglandins, which are involved in inflammatory responses.

Antimicrobial and Antiviral Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial and antiviral activities. Studies have shown that similar compounds can inhibit the growth of various bacterial strains and viruses. For instance, derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown selective cytotoxicity against certain tumorigenic cell lines while sparing normal cells. For example, compounds with similar structures have exhibited IC50 values indicating potent activity against cancer cells .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of thiazole derivatives on the WI-38 VA-13 subline 2RA (VA-13), revealing IC50 values ranging from 28 to 290 ng/mL for various derivatives .
  • Antimicrobial Testing : Another investigation found that thiazole derivatives had minimal inhibition concentrations (MICs) as low as 50 µg/mL against tested organisms, showcasing their high efficiency .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has been associated with several other biological activities:

  • Antioxidant Activity : Compounds in this class exhibit significant scavenging activity against reactive oxygen species (ROS), contributing to their neuroprotective effects .
  • Anti-inflammatory Effects : By inhibiting key enzymes involved in inflammation, these compounds may reduce inflammatory responses in various models .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Methylthio Group : Using methyl iodide in the presence of a base like potassium carbonate.
  • Nitration : Employing a mixture of concentrated nitric acid and sulfuric acid.
  • Amidation : Reacting the nitrated derivative with an appropriate amine to form the final product.

Q & A

Q. What are the optimal synthetic routes for N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole derivative with a nitrobenzoyl chloride under basic conditions. For example, using 3-nitrobenzoyl chloride and 2-(methylthio)benzo[d]thiazol-6-amine in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Reaction conditions (e.g., room temperature vs. reflux) significantly impact yield. Evidence from analogous compounds shows that elevated temperatures (50–60°C) in anhydrous solvents (e.g., DCM or THF) improve coupling efficiency . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product (>95% purity).

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the methylthio group (S–CH₃) typically appears as a singlet at ~2.5 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., [M+H]+ peak at m/z 360.03) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) using acetonitrile/water mobile phases .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HepG2, HeLa) with IC₅₀ determination. Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .
  • Antimicrobial Screening : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How do structural modifications to the benzothiazole or nitrobenzamide moieties affect pharmacological properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with:
  • Nitro group replacement : Substitute -NO₂ with -CF₃ or -CN to assess electron-withdrawing effects on bioactivity.
  • Methylthio substitution : Replace S–CH₃ with S–Ph or S–OCH₃ to evaluate hydrophobic/hydrophilic balance.
    Comparative data from analogs (Table 1) show that chlorine substitution on the benzamide enhances antitumor activity, while methoxy groups reduce potency .

Table 1 : Comparative Bioactivity of Structural Analogs

Compound ModificationBiological Activity (IC₅₀, μM)Target
-NO₂ at benzamide12.5 (HepG2)p53 stabilization
-Cl at benzamide8.2 (HepG2)DNA intercalation
S–OCH₃ at benzothiazole45.0 (HepG2)Low affinity

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound purity : Re-test batches with HPLC and adjust synthesis/purification steps .
  • Target specificity : Use siRNA knockdown or CRISPR-edited cells to confirm on-target effects (e.g., p53-dependent vs. independent pathways) .

Q. Which computational methods predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., p53 or kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can metabolic stability and ADME properties be optimized during lead optimization?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min indicates favorable stability .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 to minimize drug-drug interaction risks .

Q. What are common synthetic impurities, and how are they characterized?

  • Methodological Answer :
  • By-products : Unreacted starting materials (e.g., free amine) or over-acylated intermediates. Detect via TLC and purify via preparative HPLC .
  • Degradation Products : Hydrolysis of the amide bond under acidic conditions. Use stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.